

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-Asparagine

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Compound of Interest

Compound Name: (-)-Asparagine

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Abstract

(-)-Asparagine, a proteinogenic α -amino acid, plays a crucial role in protein structure and function, as well as in various metabolic pathways. This technical guide provides a comprehensive overview of the chemical properties and structural features of **(-)-Asparagine**. It includes a detailed summary of its physicochemical properties presented in tabular format for easy reference, in-depth experimental protocols for key analytical techniques, and visualizations of its metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical and Physical Properties

(-)-Asparagine, systematically named (2S)-2-amino-3-carbamoylpropanoic acid, is a polar, aliphatic amino acid.^[1] Its properties are summarized in the tables below.

General and Structural Information

Property	Value	Reference(s)
IUPAC Name	(2S)-2,4-diamino-4-oxobutanoic acid	[2]
Systematic IUPAC Name	2-Amino-3-carbamoylpropanoic acid	[3]
Molecular Formula	C ₄ H ₈ N ₂ O ₃	[4]
Molecular Weight	132.12 g/mol	[2]
Appearance	White crystalline powder or orthorhombic bisphenoidal crystals	[2][4]
Crystal Structure	Orthorhombic	[4]

Physicochemical Properties

Property	Value	Reference(s)
Melting Point	234-235 °C (decomposes)	[2]
Boiling Point	Decomposes upon heating	[5][6]
Solubility in Water	2.94 g/100 mL (at 25 °C)	[2][3]
Solubility in Organic Solvents	Practically insoluble in methanol, ethanol, ether, and benzene. Soluble in acids and alkalis.	[2][3]
pKa (carboxyl)	2.02 - 2.1	[3]
pKa (amino)	8.80	[3]
Isoelectric Point (pI)	5.41	
Specific Optical Rotation [α] _{D²⁰}	-5.3° (c=1.3 mg/L in H ₂ O); +34.26° (c=2.24 mg/L in 3.4N HCl); -6.35° (c=11.23 mg/L in 2.5N NaOH)	[2]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **(-)-Asparagine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of L-asparagine in D_2O typically shows a triplet for the α -proton, and two sets of multiplets for the β -protons due to their diastereotopicity. The chemical shifts are dependent on the pH of the solution.
- ^{13}C NMR: The carbon NMR spectrum provides signals for the four unique carbon atoms in asparagine: the carbonyl carbon of the carboxyl group, the α -carbon, the β -carbon, and the amide carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of L-asparagine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$: N-H stretching vibrations of the amino and amide groups.
- $\sim 3100\text{-}2500\text{ cm}^{-1}$: O-H stretching of the carboxylic acid (often broad).
- $\sim 1700\text{-}1600\text{ cm}^{-1}$: C=O stretching of the carboxylic acid and the amide I band.
- $\sim 1600\text{-}1500\text{ cm}^{-1}$: N-H bending vibrations.

Structure and Reactivity

(-)-Asparagine possesses a chiral center at the α -carbon, with the L-configuration being the naturally occurring enantiomer.^[3] The side chain contains a carboxamide group, which is polar and can participate in hydrogen bonding, significantly influencing protein structure.^[3]

Chemical Reactions

- Deamidation: The amide group in the side chain of asparagine can undergo a non-enzymatic deamidation reaction to form aspartic acid. This reaction proceeds through a cyclic succinimide intermediate and is influenced by pH, temperature, and the local peptide

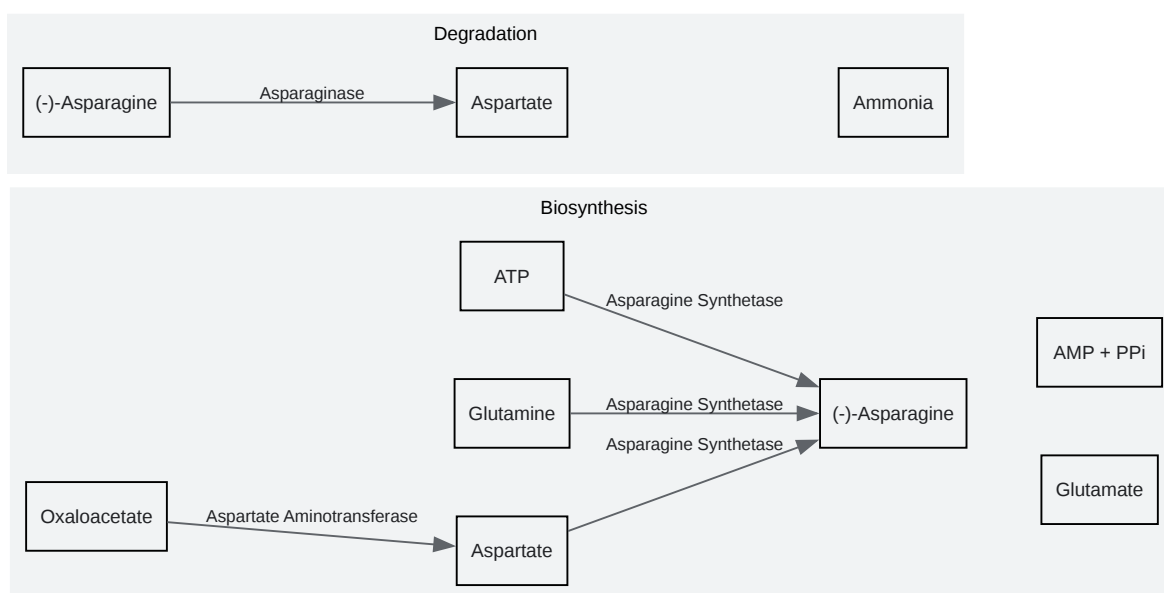
sequence.[1][7][8] This post-translational modification can affect protein structure and function.

- Maillard Reaction: When heated in the presence of reducing sugars, asparagine can participate in the Maillard reaction to produce acrylamide, a potential carcinogen found in certain cooked foods.[3]

Biological Pathways

Biosynthesis and Degradation

(-)-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body.[3] The primary pathway for its biosynthesis involves the amidation of aspartate, a reaction catalyzed by asparagine synthetase.[3][9] Conversely, the degradation of asparagine to aspartate and ammonia is catalyzed by the enzyme asparaginase.[3][10]



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Caption: Biosynthesis and degradation pathway of **(-)-Asparagine**.

Experimental Protocols

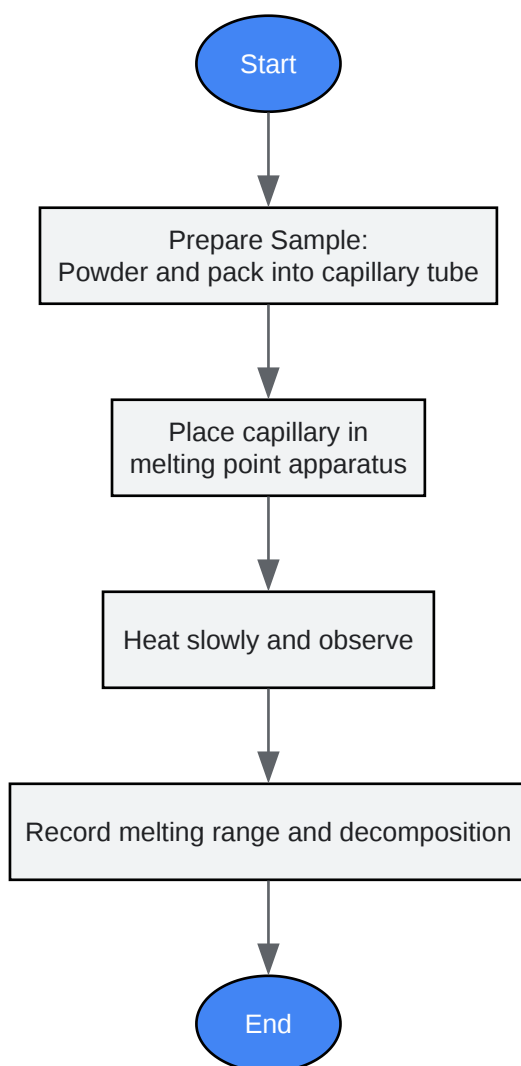
The following are generalized protocols for the characterization of **(-)-Asparagine**.

Determination of Melting Point

Objective: To determine the melting point of **(-)-Asparagine**.

Methodology:

- A small, dry sample of **(-)-Asparagine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to decomposition, a distinct melting point may be accompanied by charring.



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Caption: Workflow for melting point determination.

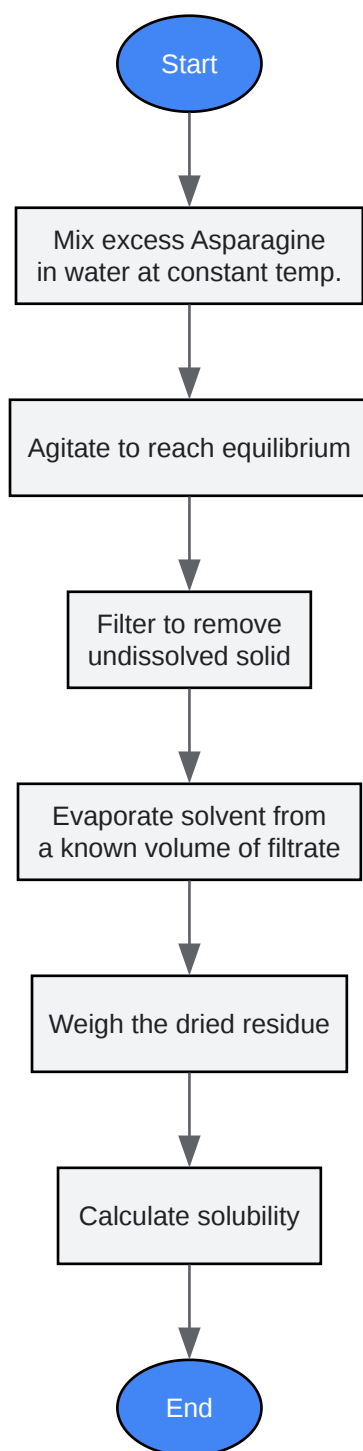
Quantitative Solubility Analysis

Objective: To quantitatively determine the solubility of **(-)-Asparagine** in water.

Methodology:

- An excess amount of **(-)-Asparagine** is added to a known volume of deionized water in a sealed container.

- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
- The saturated solution is filtered to remove undissolved solid.
- A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- The solvent is evaporated, and the container with the dried residue is weighed.
- The solubility is calculated as the mass of the dissolved solid per volume of the solvent.



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Caption: Workflow for quantitative solubility analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **(-)-Asparagine**.

Methodology:

- **Sample Preparation:** A small amount of **(-)-Asparagine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D_2O) in an NMR tube. The pH may be adjusted using DCl or NaOD to observe changes in chemical shifts.
- **^1H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired. Key parameters include setting an appropriate spectral width (e.g., -1 to 14 ppm), a sufficient number of scans for a good signal-to-noise ratio, and referencing the spectrum to a known standard.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the FTIR spectrum of **(-)-Asparagine**.

Methodology:

- **Sample Preparation:** A small amount of solid **(-)-Asparagine** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
- **Spectrum Acquisition:** The sample is placed in the sample holder of an FTIR spectrometer.
- A background spectrum (of the KBr pellet or Nujol alone) is collected.
- The sample spectrum is then recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for **(-)-Asparagine**. The tabulated data offers a quick reference for its

physicochemical characteristics, while the experimental protocols provide a foundation for its analysis in a laboratory setting. The visualization of its metabolic pathways highlights its biological significance. This comprehensive information is intended to support and facilitate further research and development involving this important amino acid.

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